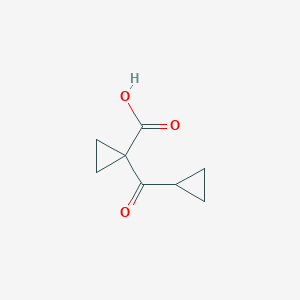

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid, is a cyclopropane derivative with a carboxylic acid functionality. While the provided papers do not directly discuss this compound, they do provide insights into related cyclopropane derivatives and their analyses, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, cyclopropane-1,1,2-tricarboxylic acid has been synthesized from cyanoacetic acid and 2,3-dibromopropionic acid in an alkaline medium . Similarly, 1-(aminomethyl)cyclopropanecarboxylic acid is prepared from cyanoacetate and dibromoethane . These methods suggest that the synthesis of 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid could potentially be carried out through related pathways involving the appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure and conformation of cyclopropane derivatives are crucial for their chemical properties and reactivity. X-ray crystallography has been used to determine the structure of various cyclopropane derivatives, revealing features such as the Z-configuration of the cyclopropane ring and the presence of hydrogen bonds forming specific dimeric structures . The conformational analysis of these compounds is supported by molecular mechanics methods, which show that the observed conformations in the crystal state are influenced by hydrogen bonding .

Chemical Reactions Analysis

Cyclopropane derivatives are known to undergo various chemical reactions. For example, 1-aminocyclopropane-1-carboxylic acid (ACC) can be converted into ethylene in the presence of NaOCl, a reaction that is used for its quantitative assay . The reactivity of these compounds can be influenced by their molecular structure, as well as the presence of substituents and functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are characterized by techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and thermal analyses . These analyses reveal properties such as the stability of the compound, its decomposition pattern, and the presence of specific ions in mass spectra. For instance, cyclopropane-1,1,2-tricarboxylic acid shows a decomposition pattern in three steps, with the loss of carboxylic acid groups . Theoretical calculations can also provide insights into the most stable structures and vibrational assignments .

Applications De Recherche Scientifique

Ethylene Precursor in Plants

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid and its derivatives, like 1-aminocyclopropane-1-carboxylic acid (ACC), have significant roles in plant biology. ACC is a well-known precursor of ethylene in higher plants, playing a crucial role in various aspects of plant growth and response to environmental stress. For instance, in wheat leaves, ACC is transformed into a nonvolatile metabolite, 1-(malonylamino)cyclopropane-1-carboxylic acid, which is integral in the plant's response mechanisms (Hoffman, Yang, & McKeon, 1982).

Biological Activities of Cyclopropane Moieties

Compounds containing cyclopropane moieties, such as 1-aminocyclopropane-1-carboxylic acid and its structural analogs, exhibit a wide range of biological activities. These activities include antifungal, antimicrobial, antiviral, and antitumoral properties. Research into these compounds encompasses their isolation, characterization, synthesis strategies, and their biological impacts (Coleman & Hudson, 2016).

Chemical Synthesis and Structural Analysis

The synthesis of novel derivatives of 1-aminocyclopropane-1-carboxylic acid and their structural analysis through methods like X-ray crystallography provides insights into their chemical properties and potential applications. These derivatives are studied for their unique molecular configurations and interactions, which could have implications in various scientific fields (Cetina et al., 2004).

Quantitative Analysis in Plant Tissues

Methods for quantitatively measuring 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC) in plant tissues are developed to study its role and concentration in plant physiology. Such analyses are crucial for understanding the biochemical pathways involving ACC and its conjugates in plants (Clarke, Kalantari, & Smith, 1996).

Synthesis of β-Oligopeptides

Research on the synthesis of β-oligopeptides using 1-(aminomethyl)cyclopropanecarboxylic acid explores new avenues in peptide chemistry. The unique properties of cyclopropane-based amino acids are leveraged to create novel peptide structures, which could have potential applications in drug design and biomolecular research (Abele, Seiler, & Seebach, 1999).

Safety and Hazards

Like other carboxylic acids, 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid exhibits acidic properties and can donate a proton from its carboxylic group, forming a carboxylate anion . Despite the strain of the cyclopropane ring, it shows relatively good stability, largely due to the electron-withdrawing nature of the carboxylic acid group .

Orientations Futures

Due to its distinctive structure and properties, 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid finds a wide range of applications across various industries . It serves as a precursor in the synthesis of several pharmaceutical compounds, including certain antibiotics and antiviral agents . Its unique structure makes it a valuable building block in the chemical industry for the synthesis of various other compounds .

Mécanisme D'action

Target of Action

It’s structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be a precursor to the plant hormone ethylene . Ethylene plays a crucial role in various developmental processes and responses to biotic and abiotic stresses .

Mode of Action

Acc, a structurally similar compound, is synthesized from s-adenosyl-l-methionine (sam) by acc synthases (acss) and subsequently oxidized to ethylene by acc oxidases (acos) .

Biochemical Pathways

Acc, a structurally similar compound, is involved in the ethylene biosynthesis pathway . The biosynthesis starts with the conversion of the amino acid methionine to SAM by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase .

Result of Action

Acc, a structurally similar compound, plays a signaling role independent of the biosynthesis . It’s involved in regulating plant development, cell wall signaling, guard mother cell division, and pathogen virulence .

Propriétés

IUPAC Name |

1-(cyclopropanecarbonyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-6(5-1-2-5)8(3-4-8)7(10)11/h5H,1-4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPFMUISQDUZOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520669 |

Source

|

| Record name | 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |

CAS RN |

86101-65-7 |

Source

|

| Record name | 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)

![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)